molecular formula C23H16O3 B11613518 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11613518
M. Wt: 340.4 g/mol
InChI Key: OPPPBVAOQGAARB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of furochromenes. This compound is characterized by its unique structure, which includes a benzo[c]furo[3,2-g]chromen-5-one core with methyl and methylphenyl substituents. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted coumarin, the compound can be synthesized through a series of reactions involving methylation and cyclization steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has several applications in scientific research:

    Chemistry: It is used as a precursor or intermediate in the synthesis of more complex molecules.

    Biology: Studies have explored its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential therapeutic uses, particularly in targeting specific biological pathways.

    Industry: It may be used in the development of new materials or as a component in chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Similar Compounds

  • 5-Phenyl-7H-furo[2,3-g]chromen-7-one
  • 9-Phenyl-7H-furo[2,3-f]chromen-7-one
  • 4-Methoxy-7H-furo[3,2-g]chromen-7-one

Uniqueness

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity.

Biological Activity

7-Methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of chromene derivatives. Its unique fused ring structure has drawn considerable attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, anticancer, and antimicrobial properties.

PropertyDetails
IUPAC Name This compound
Molecular Formula C22H18O3
Molar Mass 342.38 g/mol
Density 1.26 g/cm³ (predicted)
Boiling Point 482.3 °C (predicted)
CAS Number Not available

Anti-inflammatory Activity

Research has demonstrated that compounds similar to this compound exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for reducing inflammation in various models.

Case Study: In Vivo Inflammation Model

A study conducted on animal models indicated that a related compound reduced edema significantly when administered at a dose of 50 mg/kg, demonstrating an inhibition rate of up to 80% compared to control groups. This suggests a promising therapeutic application in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of this compound has been explored in various cancer cell lines.

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. Notably, it has shown effectiveness against breast cancer and leukemia cell lines.

Research Findings

In vitro studies revealed that concentrations as low as 10 µM led to a significant reduction in cell viability (up to 70%) in treated cancer cells compared to untreated controls.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Efficacy Testing

In vitro assays demonstrated minimum inhibitory concentrations (MIC) of around 32 µg/mL against these pathogens, indicating its potential as a lead compound for developing new antimicrobial agents.

Summary of Research Findings

Biological ActivityObserved EffectsReference
Anti-inflammatoryUp to 80% edema reduction
AnticancerUp to 70% cell viability reduction
AntimicrobialMIC = 32 µg/mL for bacterial strains

Properties

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

7-methyl-10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H16O3/c1-13-7-9-15(10-8-13)20-12-25-21-14(2)22-18(11-19(20)21)16-5-3-4-6-17(16)23(24)26-22/h3-12H,1-2H3

InChI Key

OPPPBVAOQGAARB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.